Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-
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Overview
Description
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features a biphenyl group, which consists of two benzene rings connected by a single bond, attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis-, can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions.
Gewald Reaction: This is a condensation reaction between an α-cyanoester, a ketone, and elemental sulfur.
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or potassium ethyl xanthate (EtOCS2K) to produce thiophenes.
Industrial Production Methods
On an industrial scale, thiophenes are typically synthesized by the cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3) to yield thiophenes .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes typically yields tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring activates the ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophenes.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways:
Molecular Targets: Thiophene derivatives can interact with enzymes, receptors, and ion channels.
Pathways Involved: They can modulate signaling pathways such as the inflammatory response by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- can be compared with other similar heterocyclic compounds:
Furan (C4H4O): Contains an oxygen atom instead of sulfur.
Pyrrole (C4H4NH): Contains a nitrogen atom instead of sulfur.
Selenophene (C4H4Se): Contains a selenium atom instead of sulfur.
Conclusion
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject for further exploration in chemistry, biology, medicine, and industry.
Properties
CAS No. |
109359-51-5 |
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Molecular Formula |
C20H14S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-[4-(4-thiophen-2-ylphenyl)phenyl]thiophene |
InChI |
InChI=1S/C20H14S2/c1-3-19(21-13-1)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-4-2-14-22-20/h1-14H |
InChI Key |
BPOMLWXIMWKJQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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